molecular formula C8H6F2O3 B13645444 3,5-Difluoro-2-hydroxyphenylacetic acid

3,5-Difluoro-2-hydroxyphenylacetic acid

Cat. No.: B13645444
M. Wt: 188.13 g/mol
InChI Key: CWHBFZRRCMZEEG-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-hydroxyphenylacetic acid is an organic compound with the molecular formula C8H6F2O3. It is also known as 3,5-difluoromandelic acid. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenylacetic acid backbone. It is a white crystalline solid with a melting point of 135-139°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluoro-2-hydroxyphenylacetic acid can be synthesized from 3,5-difluorobenzaldehyde through a series of chemical reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-hydroxyphenylacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Difluoro-2-hydroxyphenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-difluoro-2-hydroxyphenylacetic acid involves its interaction with specific molecular targets. The hydroxyl group and the fluorine atoms play crucial roles in its reactivity and binding affinity. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-2-hydroxyphenylacetic acid is unique due to the specific positioning of its fluorine atoms and hydroxyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H6F2O3

Molecular Weight

188.13 g/mol

IUPAC Name

2-(3,5-difluoro-2-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H6F2O3/c9-5-1-4(2-7(11)12)8(13)6(10)3-5/h1,3,13H,2H2,(H,11,12)

InChI Key

CWHBFZRRCMZEEG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)O)F)F

Origin of Product

United States

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